

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine spectroscopic data (NMR, IR, MS)

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Compound of Interest

N-(4-Methoxybenzyl)-1(naphthalen-1-yl)methanamine

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A comprehensive analysis of the spectroscopic data for N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, a compound of interest for researchers and scientists in the field of drug development. This document provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data, along with methodologies for its synthesis and characterization.

Spectroscopic Data Analysis

The structural characterization of **N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine** has been primarily achieved through NMR spectroscopy. While specific experimental IR and MS data for this compound are not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound. The data presented below was obtained in deuterated chloroform (CDCl3) on a 500 MHz spectrometer for 1H NMR and a 126 MHz spectrometer for 13C NMR.

1H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.17 – 8.06	m	1H	Naphthyl-H
7.92	dd, J = 6.7, 2.6 Hz	1H	Naphthyl-H
7.84	d, J = 8.2 Hz	1H	Naphthyl-H
7.55	ddd, J = 6.7, 5.4, 3.1 Hz	3H	Naphthyl-H
7.50 – 7.42	m	1H	Naphthyl-H
6.85	d, J = 8.9 Hz	2H	Methoxybenzyl-H
6.69	d, J = 8.9 Hz	2H	Methoxybenzyl-H
4.73	S	2H	-CH2-
3.83 (implied)	S	3H	-OCH3

13C NMR Data[1]



Chemical Shift (δ) ppm	Assignment
152.2	C (methoxybenzyl)
142.6	C (methoxybenzyl)
134.7	C (naphthyl)
133.9	C (naphthyl)
131.6	C (naphthyl)
128.8	CH (naphthyl)
128.1	CH (naphthyl)
126.3	CH (naphthyl)
126.0	CH (naphthyl)
125.8	CH (naphthyl)
125.6	CH (naphthyl)
123.6	CH (naphthyl)
115.0	CH (methoxybenzyl)
114.0	CH (methoxybenzyl)
55.9	-OCH3
47.3	-CH2-

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in **N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine**, the following characteristic IR absorption bands are expected:



Wavenumber (cm-1)	Functional Group	Description
3350-3310	N-H	Secondary amine stretch (a single, weak to medium band)
3100-3000	С-Н	Aromatic C-H stretch
2950-2850	С-Н	Aliphatic C-H stretch (-CH2-and -OCH3)
1620-1580	C=C	Aromatic ring stretch
1510-1450	C=C	Aromatic ring stretch
1335-1250	C-N	Aromatic amine C-N stretch
1250-1200	C-O	Aryl ether C-O asymmetric stretch
1050-1000	C-O	Aryl ether C-O symmetric stretch
850-750	С-Н	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, **N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine** (C19H19NO, MW: 277.36 g/mol) is expected to show a molecular ion peak ([M]+) at m/z 277. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bonds, leading to characteristic fragment ions.

Expected Fragmentation:

- m/z 141: [C11H9]+ Naphthylmethyl cation resulting from cleavage of the C-N bond.
- m/z 121: [C8H9O]+ Methoxybenzyl cation from cleavage of the other C-N bond.
- m/z 136: [C9H10N]+ Fragment from cleavage of the naphthyl-CH2 bond.
- m/z 107: [C7H7O]+ Tropylium ion from the methoxybenzyl group.



Experimental Protocols

The synthesis of **N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine** can be achieved via reductive amination. The following are detailed, generalized protocols for its synthesis and spectroscopic characterization.

Synthesis: Reductive Amination

This procedure involves the reaction of 1-naphthaldehyde with 4-methoxybenzylamine in the presence of a reducing agent.

Materials:

- 1-Naphthaldehyde
- 4-Methoxybenzylamine
- Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Anhydrous magnesium sulfate (MgSO4)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine

Procedure:

- To a solution of 1-naphthaldehyde (1.0 eq) in dichloromethane (DCM), add 4-methoxybenzylamine (1.1 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

NMR Spectroscopy:

- Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
- Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Process the spectra to determine chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration.

IR Spectroscopy:

- Prepare a sample of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

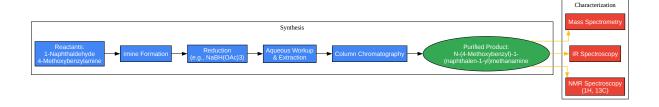
Mass Spectrometry:



- Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
- Acquire the mass spectrum in positive ion mode to observe the molecular ion and characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine.



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Caption: Synthesis and characterization workflow.

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References

- 1. A Liquid Chromatography—Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine PMC [pmc.ncbi.nlm.nih.gov]
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